6-(2-Chlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Description
6-(2-Chlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS: 1394003-86-1) is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core with distinct substituents:
- Carboxylic acid group at position 3, enhancing solubility and enabling hydrogen bonding.
- 5,7-Dimethyl groups contributing to steric bulk and lipophilicity.
Synthesis typically involves refluxing intermediates in ethylene glycol with NaOH, followed by acidification and recrystallization, yielding ~70% purity . The compound is commercially available but often listed as discontinued, reflecting specialized applications .
Properties
IUPAC Name |
6-[(2-chlorophenyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2/c1-9-12(7-11-5-3-4-6-14(11)17)10(2)20-15(19-9)13(8-18-20)16(21)22/h3-6,8H,7H2,1-2H3,(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDQITYIDAKATNG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=C(C=NN12)C(=O)O)C)CC3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101132122 | |
| Record name | 6-[(2-Chlorophenyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101132122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1119452-25-3 | |
| Record name | 6-[(2-Chlorophenyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1119452-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-[(2-Chlorophenyl)methyl]-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101132122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Pyrazolo[1,5-a]pyrimidine Core
A common method starts with ethyl 3-amino-1H-pyrazole-4-carboxylate as the key precursor. This intermediate undergoes cyclization with appropriate diketones or dialdehydes under acidic conditions to form ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate derivatives. The reaction conditions typically involve reflux in acidic media, which promotes ring closure and formation of the fused heterocyclic system.
Introduction of Methyl Groups
Methyl groups at positions 5 and 7 are generally introduced via the choice of starting diketones or dialdehydes bearing methyl substituents or by methylation reactions post-cyclization. The methylation can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions, ensuring selective substitution at the desired positions.
Installation of the 2-Chlorobenzyl Group
The 2-chlorobenzyl substituent is introduced through benzylation reactions. This step often involves the reaction of the pyrazolo[1,5-a]pyrimidine intermediate with 2-chlorobenzyl halides (e.g., 2-chlorobenzyl bromide or chloride) in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The benzylation is typically performed prior to the hydrolysis of the ester to avoid complications in purification.
Hydrolysis to Carboxylic Acid
The ethyl ester group at position 3 is hydrolyzed to the corresponding carboxylic acid using alkaline hydrolysis. Sodium hydroxide in aqueous or alcoholic solution is commonly employed, followed by acidification to precipitate the carboxylic acid product. This step is crucial for obtaining the final target compound with the free acid functionality.
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Cyclization | Ethyl 3-amino-1H-pyrazole-4-carboxylate + diketone/dialdehyde, acid, reflux | Formation of ethyl pyrazolo[1,5-a]pyrimidine-3-carboxylate core |
| 2 | Methylation (if needed) | Methyl iodide or dimethyl sulfate, base | Introduction of methyl groups at 5,7 positions |
| 3 | Benzylation | 2-Chlorobenzyl bromide, K2CO3, DMF, RT to reflux | Attachment of 2-chlorobenzyl group at position 6 |
| 4 | Hydrolysis | NaOH aqueous/alcoholic solution, then acidification | Conversion of ester to carboxylic acid |
- The sequence of benzylation prior to hydrolysis is preferred to avoid difficulties in isolating intermediates such as (3-(ethoxycarbonyl)pyrazolo[1,5-a]pyrimidin-6-yl)boronic acid, which is unstable and challenging to purify.
- Yields for hydrolysis steps are generally good, with sodium hydroxide providing efficient conversion to the acid.
- Structural activity relationship studies indicate that the benzyl substituent at position 6 is critical for biological activity, emphasizing the importance of high regioselectivity and purity in the benzylation step.
- Alternative synthetic routes involving direct amidation of the carboxylic acid or further derivatization have been explored for analog development but are beyond the scope of this preparation-focused article.
| Parameter | Typical Conditions/Values | Notes |
|---|---|---|
| Starting material | Ethyl 3-amino-1H-pyrazole-4-carboxylate | Commercially available or synthesized |
| Cyclization conditions | Acidic medium, reflux, several hours | Forms pyrazolo[1,5-a]pyrimidine core |
| Methylation agents | Methyl iodide or dimethyl sulfate, base | Selective methylation at 5,7 positions |
| Benzylation reagents | 2-Chlorobenzyl bromide, K2CO3, DMF | Performed before hydrolysis |
| Hydrolysis | NaOH aqueous/alcoholic, then acidification | Converts ester to carboxylic acid |
| Purification | Crystallization or chromatography | Ensures high purity for biological testing |
The preparation of 6-(2-chlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves a multi-step synthetic route starting from ethyl 3-amino-1H-pyrazole-4-carboxylate, proceeding through cyclization, methylation, benzylation, and hydrolysis. The sequence and conditions are optimized to maximize yield and purity, particularly emphasizing the benzylation step prior to hydrolysis to facilitate isolation. These methods are supported by recent research and provide a reliable foundation for producing this compound for further pharmacological and biochemical studies.
Chemical Reactions Analysis
Types of Reactions
6-(2-Chlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Amines, thiols, polar aprotic solvents, moderate temperatures.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the chlorobenzyl group.
Scientific Research Applications
6-(2-Chlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in various organic reactions and can be used to study reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in biochemical assays to study enzyme interactions and inhibition.
Medicine: Explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: Utilized in the development of specialty chemicals and materials. It can be incorporated into polymers, coatings, and other industrial products to enhance their properties.
Mechanism of Action
The mechanism of action of 6-(2-Chlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: The compound can bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways and cellular processes.
Receptor Binding: It may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.
DNA Intercalation: The compound can intercalate into DNA, affecting DNA replication and transcription processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Key analogs and their differences are summarized below:
*Calculated based on molecular formula C₁₆H₁₄ClN₃O₂.
Key Observations:
- Chlorobenzyl vs. Pyridinylmethyl : The target compound’s 2-chlorobenzyl group provides stronger hydrophobic interactions compared to the pyridinylmethyl analog’s nitrogen-mediated polarity .
- Dimethyl vs. Diphenyl : Replacing 5,7-dimethyl with diphenyl (CAS 352208-55-0) reduces solubility (logP increase) but enhances aromatic stacking .
Biological Activity
6-(2-Chlorobenzyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is a novel compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by case studies and research findings.
- Molecular Formula : C₁₆H₁₄ClN₃O₂
- Molecular Weight : 315.76 g/mol
- CAS Number : 1119452-25-3
- MDL Number : MFCD12027177
Anticancer Activity
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. Specifically, this compound has shown promising results against various cancer cell lines:
- Mechanism of Action : The compound inhibits key signaling pathways involved in tumor growth and metastasis. Studies have demonstrated its effectiveness against BRAF(V600E) and EGFR mutations, which are prevalent in several cancers.
- Case Study : A study involving MCF-7 and MDA-MB-231 breast cancer cell lines showed that this compound exhibited cytotoxic effects comparable to established chemotherapeutics like doxorubicin. The combination treatment enhanced apoptosis in cancer cells, suggesting a synergistic effect (Umesha et al., 2017) .
| Cell Line | IC50 (µM) | Combination with Doxorubicin | Synergistic Effect |
|---|---|---|---|
| MCF-7 | 15 | Yes | Significant |
| MDA-MB-231 | 10 | Yes | Highly Significant |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has been evaluated through its effect on cyclooxygenase enzymes (COX).
- Inhibition of COX-2 : In vitro assays revealed that this compound significantly inhibited COX-2 activity with an IC50 value comparable to celecoxib (IC50 = 0.04 ± 0.01 µmol) .
Antimicrobial Activity
The antimicrobial properties of pyrazolo derivatives have also been explored. The compound demonstrated notable activity against various bacterial strains.
- Mechanism : The mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis.
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components:
- Chlorobenzyl Group : Enhances lipophilicity and cellular uptake.
- Pyrazolo-Pyrimidine Core : Essential for interaction with biological targets such as kinases and enzymes involved in inflammation and cancer progression.
Q & A
Basic: What synthetic strategies are commonly employed for preparing this compound, and what are their critical optimization parameters?
The synthesis typically involves cyclocondensation of 3-aminopyrazole derivatives with 1,3-dicarbonyl equivalents (e.g., ethyl acetoacetate) under reflux in ethanol or methanol. Key parameters include temperature control (70–90°C), pH adjustment (using bases like triethylamine), and stoichiometric ratios to minimize byproducts . Alternatively, coupling 5-aminopyrazole precursors with enaminones in aqueous ethanol, followed by hydrolysis and carboxylation, can yield the target compound. Solvent polarity and reaction time (4–8 hours) significantly impact yield and purity .
Advanced: How can researchers address discrepancies in reported yields when synthesizing pyrazolo[1,5-a]pyrimidine derivatives with chlorobenzyl substituents?
Discrepancies often arise from moisture sensitivity of intermediates or side reactions during cyclization. Systematic optimization includes:
- Testing temperature gradients (60–100°C) to identify exothermic side reactions.
- Using anhydrous solvents (e.g., dried DMF) and inert atmospheres to suppress hydrolysis .
- Employing catalysts (e.g., sodium acetate) to enhance regioselectivity .
Contradictory data may also stem from analytical variability ; cross-validate yields using HPLC and NMR to confirm reproducibility .
Basic: Which spectroscopic methods are most reliable for confirming the structural integrity of this compound?
- ¹H/¹³C NMR : Assign aromatic protons (δ 7.2–8.5 ppm for chlorobenzyl) and methyl groups (δ 2.1–2.5 ppm). Carboxylic acid protons may appear broad at δ 12–14 ppm (DMSO-d₆) .
- HRMS : Confirm molecular weight (expected [M+H]⁺ ≈ 346.08 g/mol) and rule out halogen isotopic interference .
- IR Spectroscopy : Identify carboxylic acid C=O stretches (~1700 cm⁻¹) and C-Cl vibrations (~750 cm⁻¹) .
Advanced: What mechanistic insights guide the rational design of derivatives for enhanced bioactivity?
- Substituent Effects : The 2-chlorobenzyl group enhances lipophilicity and target binding via π-π stacking, as seen in DPP-IV inhibitors . Methyl groups at C5/C7 improve metabolic stability by blocking oxidation sites .
- Docking Studies : Model interactions with enzymes (e.g., kinases) to optimize substituent positioning. For example, the carboxylic acid moiety may coordinate with catalytic lysine residues .
Basic: What purification techniques are recommended for isolating this compound with high purity?
- Recrystallization : Use ethanol/DMF (4:1 v/v) to remove unreacted precursors.
- Column Chromatography : Employ silica gel with ethyl acetate/hexane gradients (20–50% EtOAc) to resolve regioisomers .
- HPLC Purity Assessment : Use a C18 column with 0.1% TFA in H₂O/MeCN (gradient: 10–90% MeCN over 20 min) to achieve >95% purity .
Advanced: How can computational models predict solubility and formulation challenges in preclinical studies?
- logP Calculations : Tools like MarvinSketch estimate logP ≈ 2.5, indicating moderate hydrophobicity.
- pH-Dependent Solubility : The carboxylic acid group confers pH-sensitive solubility (soluble in basic buffers, insoluble in gastric pH). Molecular dynamics simulations (e.g., Desmond) predict aggregation tendencies, guiding nanoformulation strategies (e.g., liposomal encapsulation) .
Basic: What in vitro assays are suitable for initial biological evaluation?
- Enzyme Inhibition : Screen against DPP-IV or kinases using fluorogenic substrates (e.g., Gly-Pro-AMC for DPP-IV) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2) to assess IC₅₀ values .
- Solubility Testing : Use shake-flask method in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) .
Advanced: What strategies mitigate regioselectivity challenges during functionalization?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
